molecular formula C23H17N3O3 B11534023 3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11534023
M. Wt: 383.4 g/mol
InChI Key: LHKYJJMSRJZZGO-QOMWVZHYSA-N
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Description

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core, a phenylhydrazinylidene group, and a 4-methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazinone core. This is followed by the introduction of the phenylhydrazinylidene group through a hydrazone formation reaction. The final step involves the addition of the 4-methylphenyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinones: Compounds with a similar benzoxazinone core but different substituents.

    Hydrazones: Compounds with a hydrazone group but different core structures.

    Phenylhydrazinylidene derivatives: Compounds with similar phenylhydrazinylidene groups but different cores.

Uniqueness

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-[(Z)-N-anilino-C-(4-methylbenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C23H17N3O3/c1-15-11-13-16(14-12-15)22(27)20(26-25-17-7-3-2-4-8-17)21-23(28)29-19-10-6-5-9-18(19)24-21/h2-14,25H,1H3/b26-20-

InChI Key

LHKYJJMSRJZZGO-QOMWVZHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

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